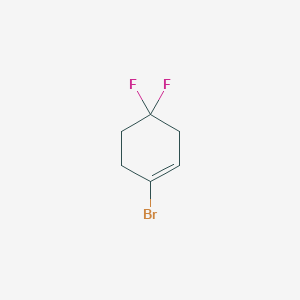

1-Bromo-4,4-difluorocyclohex-1-ene

Description

1-Bromo-4,4-difluorocyclohex-1-ene (C₆H₇BrF₂) is a halogenated cyclohexene derivative featuring a bromine atom at position 1 and two fluorine atoms at position 4 of the cyclohexene ring. Its molecular weight is 197.02 g/mol, and it has a CAS registry number of 1881332-54-2 . This compound is commercially available with a purity of 98% and is cataloged under identifiers such as MFCD29043775 (MDL) and EN300-6748501 (Enamine) . The presence of both bromine (a leaving group) and fluorine (an electron-withdrawing substituent) makes it a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies. Its applications span pharmaceuticals, agrochemicals, and materials science, where its unique electronic and steric properties are leveraged to modulate reactivity and stability .

Properties

IUPAC Name |

1-bromo-4,4-difluorocyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVCIBBPVNAHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4,4-difluorocyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4,4-difluorocyclohexene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,4-difluorocyclohex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form 4,4-difluorocyclohexadiene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Electrophilic Addition: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) in non-polar solvents (e.g., CCl4) are typical reagents.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are used.

Major Products

Substitution: Products include 4,4-difluorocyclohexanol, 4,4-difluorocyclohexylamines, and 4,4-difluorocyclohexyl ethers.

Addition: Products include 1,2-dibromo-4,4-difluorocyclohexane and 1-bromo-2-chloro-4,4-difluorocyclohexane.

Elimination: The major product is 4,4-difluorocyclohexadiene.

Scientific Research Applications

1-Bromo-4,4-difluorocyclohex-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability. This compound can be a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-bromo-4,4-difluorocyclohex-1-ene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms, due to their high electronegativity, influence the electronic properties of the cyclohexene ring, affecting its reactivity in addition and elimination reactions.

Comparison with Similar Compounds

Key Observations:

Core Structure: The cyclohexene derivative lacks aromaticity, rendering it more reactive in ring-opening or addition reactions compared to aromatic analogs like 4-bromo-2,6-difluorobenzyl chloride . Heterocyclic compounds (e.g., benzodiazolone, quinoxaline-dione) incorporate nitrogen and oxygen, enabling hydrogen bonding and influencing solubility and bioavailability .

In contrast, bromine in aromatic systems (e.g., benzyl chloride) participates in electrophilic substitution or Suzuki couplings . Fluorine atoms in the cyclohexene derivative induce ring strain and electronic effects, whereas in aromatic systems, they exert strong meta-directing and deactivating effects .

Molecular Weight and Applications: The lower molecular weight (197.02 g/mol) of this compound suggests greater volatility compared to bulkier heterocycles (e.g., quinoxaline-dione at 277.03 g/mol), making it preferable in gas-phase reactions . Heterocyclic derivatives (e.g., benzodiazole) are prioritized in drug discovery due to their ability to mimic natural metabolites .

Commercial Availability and Purity

All compared compounds are available at ≥97% purity, but this compound is uniquely cataloged across multiple suppliers (e.g., Enamine, Combi-Blocks), underscoring its industrial relevance .

Biological Activity

1-Bromo-4,4-difluorocyclohex-1-ene is a halogenated cycloalkene that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is . Its structure includes a cyclohexene ring with bromine and difluoromethyl substituents, which are known to affect the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.06 g/mol |

| Boiling Point | 120-130 °C |

| Melting Point | Not available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances lipophilicity and metabolic stability, which are critical for effective binding and activity.

Target Interactions

Research indicates that halogenated compounds can exhibit selective inhibition or modulation of enzyme activity. For instance:

- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism.

- Receptor Binding : It may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound's cytotoxic effects were evaluated using standard MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy.

In Vivo Studies

Preliminary animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered at various dosages, revealing a dose-dependent response in tumor inhibition.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in treating specific types of cancer:

- Case Study A : A study involving mice with implanted HeLa cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study B : In another investigation focusing on MCF-7 cells, the compound demonstrated an ability to induce apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.